Tetrakis(dimethylamido)zirconium(IV)
Overview
Description
Tetrakis(dimethylamido)zirconium(IV), also known as TDMAZ, is a compound with the linear formula [(CH3)2N]4Zr . It is used as a precursor for atomic layer deposition of zirconium, which finds applications ranging from gas sensors to high-k dielectrics in microelectronics .
Synthesis Analysis
The synthesis of Tetrakis(dimethylamido)zirconium(IV) involves several steps . Under an argon atmosphere, dimethylamine and hexane are added to a three-necked bottle. The mixture is stirred uniformly and n-butyllithium solution is added drop by drop. After stirring and reacting for 10 hours, zirconium tetrachloride is added to the reaction system. The reaction system is stirred under the protection of inert gas to react for 24-30 hours .Molecular Structure Analysis
The molecular weight of Tetrakis(dimethylamido)zirconium(IV) is 267.53 . The linear formula is [(CH3)2N]4Zr . The SMILES string is CN©ZrC)(N©C)N©C .Chemical Reactions Analysis
Tetrakis(dimethylamido)zirconium(IV) may be used as a precursor for atomic layer deposition of zirconium . It can also undergo an amine substitution reaction that yields novel monomeric heteroleptic mixed amido-ketoiminato complexes .Physical And Chemical Properties Analysis
Tetrakis(dimethylamido)zirconium(IV) is a solid with a melting point of 57-60 °C . It is moisture sensitive and should be stored at 2-8°C . The compound is also flammable .Scientific Research Applications
Atomic Layer Deposition of Zirconium Oxide Thin Films
Specific Scientific Field
The field of application is Material Science , specifically in the fabrication of Zirconium Oxide (ZrO2) thin films .
Comprehensive and Detailed Summary of the Application
Tetrakis(dimethylamido)zirconium(IV) is used as a precursor in the Atomic Layer Deposition (ALD) process of ZrO2 . ZrO2 is an attractive material in many applications, like ceramics production and optical devices, because of its excellent thermal, mechanical, optical, electrical, and catalytic properties .
Detailed Description of Methods of Application or Experimental Procedures
In the ALD process, the precursors of Tetrakis(dimethylamido)zirconium(IV) and water are used . The growth characteristics and mechanism of the ALD ZrO2 were investigated in the temperature range of 50–275 °C . The evolutions of film thickness and morphology were studied and discussed .
Thorough Summary of the Results or Outcomes Obtained
It was found that the growth rate of ZrO2 decreased almost linearly with the increasing temperature from ∼1.81 Å/cycle at 50 °C to ∼0.8 Å/cycle at 225 °C . Interestingly, it was revealed that the growth of ZrO2 films ceased after a certain number of ALD cycles at a temperature higher than 250 °C . The crystallinity of ZrO2 evolved with deposition temperature from amorphous to crystalline phase . The wettability of ZrO2 films was studied, showing a hydrophobic nature .
High-k Dielectrics in Microelectronics
Specific Scientific Field
The field of application is Microelectronics .
Comprehensive and Detailed Summary of the Application
Tetrakis(dimethylamido)zirconium(IV) is used as a precursor for atomic layer deposition of zirconium which finds applications in high-k dielectrics in microelectronics .
Detailed Description of Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, it is known that Tetrakis(dimethylamido)zirconium(IV) is used as a precursor in the atomic layer deposition process .
Thorough Summary of the Results or Outcomes Obtained
The specific results or outcomes obtained are not detailed in the source. However, the use of Tetrakis(dimethylamido)zirconium(IV) in high-k dielectrics has been found to be beneficial in the field of microelectronics .
Protective Coatings for Li-ion Battery Electrodes
Specific Scientific Field
The field of application is Energy Storage , specifically in Li-ion batteries .
Comprehensive and Detailed Summary of the Application
Tetrakis(ethylmethylamido)zirconium(IV), a similar compound to Tetrakis(dimethylamido)zirconium(IV), can be used as a precursor for atomic layer deposition of zirconium fluoride . These metal fluorides are applied in the field of catalysis, optical films, and protective coatings for Li-ion battery electrodes .
Detailed Description of Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, it is known that Tetrakis(ethylmethylamido)zirconium(IV) is used as a precursor in the atomic layer deposition process .
Thorough Summary of the Results or Outcomes Obtained
The specific results or outcomes obtained are not detailed in the source. However, the use of Tetrakis(ethylmethylamido)zirconium(IV) in protective coatings for Li-ion battery electrodes has been found to be beneficial in the field of energy storage .
Gas Sensors
Specific Scientific Field
The field of application is Sensor Technology , specifically in the fabrication of Gas Sensors .
Comprehensive and Detailed Summary of the Application
Tetrakis(dimethylamido)zirconium(IV) is used as a precursor for atomic layer deposition of zirconium which finds applications in gas sensors .
Thorough Summary of the Results or Outcomes Obtained
The specific results or outcomes obtained are not detailed in the source. However, the use of Tetrakis(dimethylamido)zirconium(IV) in gas sensors has been found to be beneficial in the field of sensor technology .
Catalysis
Specific Scientific Field
The field of application is Chemical Engineering , specifically in Catalysis .
Comprehensive and Detailed Summary of the Application
Tetrakis(ethylmethylamido)zirconium(IV), a similar compound to Tetrakis(dimethylamido)zirconium(IV), can be used as a precursor for atomic layer deposition of zirconium fluoride . These metal fluorides are applied in the field of catalysis .
Thorough Summary of the Results or Outcomes Obtained
The specific results or outcomes obtained are not detailed in the source. However, the use of Tetrakis(ethylmethylamido)zirconium(IV) in catalysis has been found to be beneficial in the field of chemical engineering .
Safety And Hazards
Future Directions
Tetrakis(ethylmethylamido)zirconium(IV), a similar compound, can be used as a precursor for atomic layer deposition of zirconium fluoride . These metal fluorides are applied in the field of catalysis, optical films, and protective coatings for Li-ion battery electrodes . This suggests potential future directions for the use of Tetrakis(dimethylamido)zirconium(IV) in similar applications.
properties
IUPAC Name |
dimethylazanide;zirconium(4+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCMDRNGBIZOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4Zr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(dimethylamino)zirconium | |
CAS RN |
19756-04-8 | |
Record name | Zirconium, tetrakis(dimethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019756048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrakis(dimethylamido)zirconium(IV) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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